2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide
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Overview
Description
2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a “click chemistry” approach, which involves the cycloaddition of an azide and an alkyne under copper(I) catalysis.
Attachment of the Triazole to the Phenyl Ring: The triazole ring is then attached to a phenyl ring through an amide linkage, which can be achieved by reacting the triazole with an appropriate acyl chloride or anhydride.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the phenyl-triazole intermediate through a carboxamide linkage.
Introduction of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced amide or triazole derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmaceuticals: It is explored as a potential drug candidate for treating fungal infections, given the presence of the triazole ring, which is known for its antifungal properties.
Materials Science: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cytochrome P450, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Pathway Modulation: It modulates signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also containing a triazole ring.
Rufinamide: An anticonvulsant drug with a triazole core.
Uniqueness
2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide is unique due to its combination of a pyridine ring, a triazole ring, and a carboxamide group, which provides a distinct set of chemical and biological properties. This combination allows for diverse applications in medicinal chemistry, pharmaceuticals, and materials science, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-methylsulfanyl-N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-12(24-11-19-10-21-24)16(25)22-13-5-7-14(8-6-13)23-17(26)15-4-3-9-20-18(15)27-2/h3-12H,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYREKKYNDKRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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